molecular formula C11H14O B092948 2-Phenyl-2-(propan-2-yl)oxirane CAS No. 16282-55-6

2-Phenyl-2-(propan-2-yl)oxirane

Cat. No.: B092948
CAS No.: 16282-55-6
M. Wt: 162.23 g/mol
InChI Key: VJOWUFINYRBNJV-UHFFFAOYSA-N
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Description

2-Phenyl-2-(propan-2-yl)oxirane, also known as 2-isopropyl-2-phenyloxirane, is an organic compound with the molecular formula C11H14O. It is a member of the oxirane family, characterized by a three-membered epoxide ring. This compound is notable for its unique structure, which includes a phenyl group and an isopropyl group attached to the oxirane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Phenyl-2-(propan-2-yl)oxirane can be synthesized through various methods. One common approach involves the reaction of styrene oxide with isopropylmagnesium bromide in the presence of a catalyst. The reaction typically occurs under mild conditions, with the temperature maintained around room temperature to ensure optimal yield .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-2-(propan-2-yl)oxirane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Phenyl-2-(propan-2-yl)oxirane has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Phenyl-2-(propan-2-yl)oxirane involves the interaction of its oxirane ring with various molecular targets. The ring strain in the oxirane makes it highly reactive, allowing it to undergo ring-opening reactions with nucleophiles. This reactivity is exploited in various chemical and biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Phenyl-2-(propan-2-yl)oxirane is unique due to the presence of both a phenyl group and an isopropyl group, which influence its reactivity and steric properties. This makes it a valuable compound in various synthetic and industrial applications .

Properties

IUPAC Name

2-phenyl-2-propan-2-yloxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O/c1-9(2)11(8-12-11)10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJOWUFINYRBNJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1(CO1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16282-55-6
Record name 2-phenyl-2-(propan-2-yl)oxirane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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